4-Chlorophenyl cyanate

Vue d'ensemble

Description

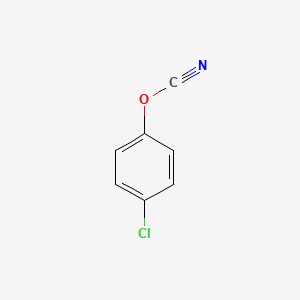

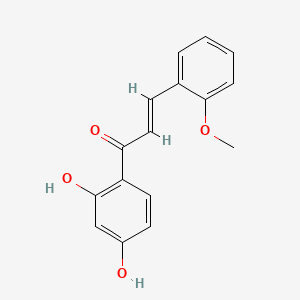

4-Chlorophenyl cyanate, also known as 4-Chlorophenyl isocyanate, is an organic compound used in the preparation of isothiocyanates . It has a linear formula of ClC6H4NCO .

Synthesis Analysis

The synthesis of 4-Chlorophenyl isocyanate involves optimal reaction conditions with 1,2-dichloroethane, n(triphosgene)/n(p-chloroaniline)=12, and 75-82°C for 4.5 hours, yielding 81% of the product .Molecular Structure Analysis

The molecular structure of 4-Chlorophenyl isocyanate consists of a benzene ring with a chlorine atom and an isocyanate group attached to it . The molecular weight is 153.57 .Chemical Reactions Analysis

4-Chlorophenyl isocyanate is used in the preparation of isothiocyanates . The cyanate esters formed thermally stable phenol-triazine networks after curing .Physical And Chemical Properties Analysis

4-Chlorophenyl isocyanate is a solid substance with a refractive index of n20/D 1.5618 (lit.) . It has a boiling point of 203-204 °C (lit.) and a melting point of 26-29 °C (lit.) . The density is 1.2 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique

Photocatalytic Decomposition in Water Treatment :

- Fe3O4-Cr2O3 magnetic nanocomposites have been developed for the efficient photocatalytic decomposition of 4-chlorophenol in water. These nanocomposites, synthesized via a wet chemical method, have shown effectiveness in removing these toxic and non-biodegradable organic contaminants from aqueous mediums (Singh et al., 2017).

Photocatalytic Detoxification Technologies :

- Different industrial TiO2 catalysts have been compared for their efficiency in photocatalytic detoxification of water containing 4-chlorophenol. The study involved experiments using artificial UV-light and solar energy, highlighting the importance of surface area in photocatalytic activity (Guillard et al., 1999).

Luminescent Properties in Platinum(II) Complexes :

- Research on luminescent mono- and binuclear cyclometalated platinum(II) complexes, involving 4-chlorophenyl among other derivatives, provides insights into their potential applications in materials science. These complexes exhibit emissive properties in fluid solutions at room temperature, which could have various practical applications (Lai et al., 1999).

Sensing Applications :

- The development of a photoelectrochemical sensor based on a BiPO4/BiOCl heterojunction for detecting 4-Chlorophenol has been reported.

This sensor exhibits enhanced performance due to effective separation of photoinduced electron-hole pairs, offering a promising method for monitoring 4-chlorophenol in water (Yan et al., 2019).

Adsorption Studies for Environmental Remediation :

- The synthesis and characterization of microporous cyanate resins have been conducted, focusing on their potential in gas and vapor adsorptions. These cyanate resins, with high BET surface areas, demonstrate strong affinity for CO2 and high adsorption capacity, which could be valuable in environmental cleanup efforts (Yu et al., 2012).

Water Treatment Technologies :

- Studies on the degradation of 4-chlorophenol using catalyzed peroxymonosulfate with nano-MnO2/UV irradiation have been conducted. This method, which shows high performance and low toxicity in treated water, can be considered for industrial wastewater treatment (Eslami et al., 2018).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(4-chlorophenyl) cyanate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO/c8-6-1-3-7(4-2-6)10-5-9/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDVNNPOIBWADPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chlorophenyl cyanate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

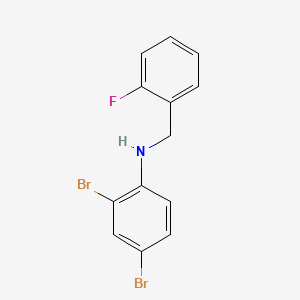

![Ethyl 4-[(3-ethoxy-3-oxopropyl)(methyl)amino]butanoate](/img/structure/B3341890.png)